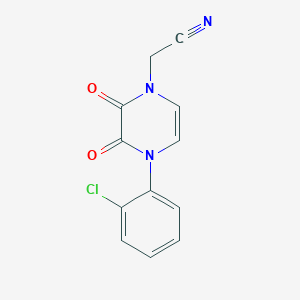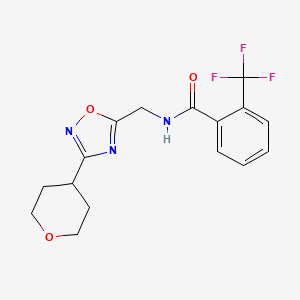![molecular formula C17H18FNO2S B2411898 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 477871-19-5](/img/structure/B2411898.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide, otherwise known as FPT, is a novel compound with potential therapeutic applications. It is a synthetic compound with a unique structure and properties, which have been the subject of intense research interest in recent years. FPT has been studied for its potential to act as a therapeutic agent for various diseases and conditions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study synthesized various p-hydroxycinnamic acid amides, including compounds with structural similarities to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide. These compounds were analyzed using NMR, ESI-MS, and elemental analyses (Meng et al., 2012).
Biological Evaluation
- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar in structure to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities (Velupillai et al., 2015).
Applications in Muscle Relaxation and Analgesia
- Analogous compounds have been explored for their potential as muscle relaxants and for their anti-inflammatory and analgesic properties (Musso et al., 2003).
Photoalignment in Liquid Crystals
- Compounds containing thiophene and fluorinated phenols, akin to the specified compound, have been utilized in promoting photoalignment of nematic liquid crystals, indicating potential applications in LCD technology (Hegde et al., 2013).
Antinociceptive Activity
- Derivatives of thiophene-based prop-2-enoates, similar to the specified compound, have been synthesized and studied for their antinociceptive activity (Shipilovskikh et al., 2020).
Chelating Properties with Metals
- Enaminone complexes, including thiophene-based prop-2-enamides, have been synthesized and investigated for their chelating properties with various metal nitrates, highlighting potential applications in metal coordination chemistry (Jeragh & Elassar, 2015).
Antimalarial Activity
- N-Phenyl-Substituted cinnamanilides, structurally related to the specified compound, were evaluated for antimalarial activity, demonstrating potential pharmaceutical applications in treating malaria (Kos et al., 2022).
Anticonvulsant Activity
- E-N-cinnamoyl aminoalkanols derivatives, structurally related to the specified compound, were synthesized and evaluated for their anticonvulsant activity in rodent models, suggesting potential in epilepsy treatment (Gunia-Krzyżak et al., 2017).
Solvatochromic Effects on Optical Properties
- Studies on chalcone derivatives structurally akin to the specified compound showed solvatochromic effects on their absorption and fluorescence spectra, indicating potential applications in material sciences and photonics (Kumari et al., 2017).
Immunosuppressive Properties
- Synthesis of compounds like 2-cyano-N-{5-[4-(1,1-dimethylethyl)phenyl]thiophen-2-yl}-3-hydroxybut-2-enamide, similar to the specified compound, indicated potential immunosuppressive activities useful in medical treatments (Axton et al., 1992).
Selective MT2 Receptor Ligands
- N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, structurally similar to the specified compound, were evaluated as selective MT2 receptor ligands, indicating potential applications in neurological disorders (Mesangeau et al., 2011).
Propiedades
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-10-2-11-21-15-7-4-14(5-8-15)6-9-17(20)19-13-16-3-1-12-22-16/h1,3-9,12H,2,10-11,13H2,(H,19,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMATYIQCVWDOK-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)


![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)



![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
methanone](/img/structure/B2411835.png)
